N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyridinone moiety, and halogenated aryl groups. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the 2-chloro-4-fluorophenyl group may influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORBFPYVCYYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the pyridine ring: The oxadiazole intermediate is then reacted with a halogenated pyridine derivative in the presence of a base to form the desired pyridine-oxadiazole structure.
Acylation: The final step involves the acylation of the pyridine-oxadiazole intermediate with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is C27H19ClF N4O3, with a molecular weight of approximately 537.4 g/mol. The compound features a chloro-fluorophenyl group, an oxadiazole moiety, and a pyridine derivative, contributing to its potential biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing oxadiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed promising results with significant inhibition of cell proliferation .
Antimicrobial Properties
Compounds with similar structural motifs have shown potential as antimicrobial agents. Research indicates that nitrogen heterocycles can effectively inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The incorporation of oxadiazole units has been linked to enhanced activity against resistant strains of bacteria.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, studies on related oxadiazole derivatives have demonstrated selective inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
Case Study 1: Anticancer Screening
In a recent investigation, a series of oxadiazole derivatives were synthesized and screened for anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 12 µM against the MDA-MB-231 cell line, indicating potent anti-proliferative effects. The study utilized techniques such as MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising therapeutic application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,4-Oxadiazole-Containing Acetamides
- N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130) Structural Similarities: Shares the 1,2,4-oxadiazole core and acetamide linkage. Functional Differences: Replaces the pyridinone moiety with a ureido group and lacks halogenation on the aryl ring. Key Advantage: Higher solubility due to the ureido group but reduced metabolic stability compared to the target compound .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Structural Similarities: Contains a halogenated phenyl group and acetamide backbone. Functional Differences: Substitutes 1,2,4-oxadiazole with a triazole ring and introduces a sulfanyl linker. Bioactivity: Noted for anticonvulsant properties in preclinical models, highlighting the role of heterocyclic diversity in modulating neurological targets .
Pyridinone-Based Analogs
- (E)-N-(2-oxo-3-(2-(p-tolyl)hydrazineylidene)indolin-5-yl)acetamide (Compound 6a) Structural Similarities: Shares the pyridinone (2-oxoindoline) scaffold and acetamide group. Functional Differences: Lacks the 1,2,4-oxadiazole ring; includes a hydrazineylidene substituent. Synthesis: Achieved 90% yield via condensation of oxindole intermediates with aryl hydrazines . Bioactivity: Exhibited moderate kinase inhibition (IC₅₀: 1.2 µM), suggesting weaker efficacy compared to the target compound’s predicted enzyme affinity .
Halogenated Phenyl Acetamides
- N-(2,4-dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Structural Similarities: Features a dichlorophenyl group and acetamide linker. Functional Differences: Replaces the oxadiazole-pyridinone system with a quinazolinone ring. Bioactivity: Demonstrated anticonvulsant activity in rodent models (ED₅₀: 45 mg/kg), underscoring the therapeutic relevance of halogenated aryl groups .
Data Table: Key Comparative Properties
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis likely follows methods similar to , where oxadiazole rings are formed via cyclization of acyl hydrazides under acidic conditions . Yields for such reactions typically exceed 80% when optimized.
- Computational Insights : Analogous to ’s findings, the target compound’s HOMO-LUMO gap (predicted 4.1 eV) suggests moderate reactivity, aligning with stable drug-like properties .
- Bioactivity Gaps : While halogenated aryl groups enhance target engagement (e.g., ’s anticonvulsant data), the 1,2,4-oxadiazole ring in the target compound may improve selectivity over triazole-containing analogs .
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring, which is known for its diverse biological properties. The presence of halogen substituents (chlorine and fluorine) and an acetamide group contributes to its pharmacological profile.
Anticancer Activity
Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit notable anticancer properties. A study indicated that compounds with oxadiazole moieties can induce apoptosis in cancer cells through various pathways:
- p53 Activation : The compound was shown to increase p53 expression levels in MCF-7 breast cancer cells, leading to caspase-3 activation and subsequent apoptotic cell death .
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives could arrest the cell cycle at the G0-G1 phase, indicating potential mechanisms for inhibiting tumor growth .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Butyrylcholinesterase (BuChE) Inhibition : In silico studies suggest that derivatives of this compound can selectively inhibit BuChE, which plays a critical role in Alzheimer's disease pathology. One derivative showed an IC50 value of 5.07 µM against BuChE, indicating promising potential as an anti-Alzheimer's agent .
In Vitro Studies
A series of in vitro evaluations have been conducted to assess the biological activity of this compound:
| Study Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Apoptosis Induction | MCF-7 | Not specified | p53 activation and caspase cleavage |
| Enzyme Inhibition | BuChE | 5.07 | Competitive inhibition |
| Cell Cycle Arrest | Various Cancer Cells | Not specified | G0-G1 phase arrest |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while maintaining a degree of selectivity over non-cancerous cells.
Case Studies
In a recent study focused on 1,2,4-oxadiazole derivatives:
- Cytotoxicity Assessment : Several derivatives were tested against multiple cancer cell lines including MCF-7 (breast), HeLa (cervical), and PANC-1 (pancreatic). The most potent derivatives exhibited IC50 values in the micromolar range against MCF-7 cells .
- Molecular Docking Studies : Docking simulations indicated strong interactions between the oxadiazole ring and key amino acid residues in target enzymes, suggesting a favorable binding affinity that could translate into effective inhibition .
Future Directions
The promising biological activities associated with this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Structural Modifications : To enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
